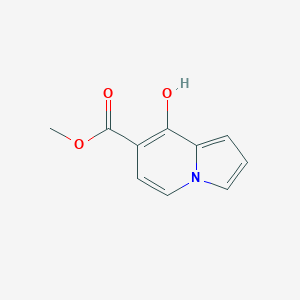

Methyl 8-hydroxyindolizine-7-carboxylate

Description

Methyl 8-hydroxyindolizine-7-carboxylate (CAS: 37704-45-3) is a heterocyclic compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol . It features an indolizine core substituted with a hydroxyl group at position 8 and a methyl ester at position 7. This compound is primarily used in research settings as a pharmaceutical intermediate or bioactive molecule, with applications in medicinal chemistry and drug discovery . Its purity is typically reported as ≥97%, and it is stored at 2–8°C to ensure stability .

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

methyl 8-hydroxyindolizine-7-carboxylate |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)7-4-6-11-5-2-3-8(11)9(7)12/h2-6,12H,1H3 |

InChI Key |

AMJYQYOWPZWLAO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CN2C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-hydroxyindolizine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a starting material such as 2-pyridinecarboxaldehyde, which undergoes a cyclization reaction with an appropriate reagent to form the indolizine core. The hydroxyl and ester functionalities are then introduced through subsequent reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where functional groups on the indolizine ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 8-hydroxyindolizine-7-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.

Medicine: Its potential therapeutic properties are explored in drug development, particularly for anticancer and antimicrobial agents.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 8-hydroxyindolizine-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Ethyl 7-Hydroxy-5-Oxo-1,2,3,5-Tetrahydroindolizine-8-Carboxylate (CAS: 72130-68-8)

- Structural Differences : The ethyl ester analog replaces the methyl ester group with an ethyl chain, increasing lipophilicity (logP) by approximately 0.5 units compared to the methyl derivative .

- Applications : Like the methyl variant, this compound is used in drug synthesis but may exhibit altered pharmacokinetics due to enhanced membrane permeability .

- Purity and Availability : Available in 100 mg to 1 g quantities with 95% purity .

Methyl 7-Hydroxy-6-Methyl-5-Oxo-1,2,3,5-Tetrahydroindolizine-8-Carboxylate (CAS: 15997-31-6)

8-Methoxyindolizine-7-Carboxylic Acid (CAS: 1706444-91-8)

- Structural Differences : The hydroxyl group is replaced by methoxy (-OCH₃), enhancing stability under oxidative conditions but reducing hydrogen-bonding capacity .

- Applications : Used in organic electronics and as a ligand for metal-organic frameworks (MOFs) due to its electron-donating properties .

Methyl 2-Bromo-8-Methoxyindolizine-7-Carboxylate

- Structural Differences : Bromine at position 2 and methoxy at position 8 enhance halogen bonding and steric effects, making it suitable for Suzuki coupling reactions .

- Biological Activity : Reported in cancer research as a tumor growth modulator .

Key Data Table: Comparative Analysis

Research Findings and Implications

- Bioactivity : this compound and its analogs are explored for anticancer properties, though specific mechanisms remain understudied .

- Solubility : The methyl ester derivative has moderate aqueous solubility (~10 mM in DMSO), whereas ethyl analogs are more lipophilic .

- Synthetic Challenges : Brominated and methoxylated derivatives require specialized catalysts (e.g., palladium for cross-coupling) .

Biological Activity

Methyl 8-hydroxyindolizine-7-carboxylate is a compound belonging to the indolizine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique indolizine structure that contributes to its biological activity. The presence of the hydroxyl group at the 8-position and the carboxylate group at the 7-position enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Below are some key findings:

Antimicrobial Activity

Research indicates that derivatives of indolizines exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest potent activity compared to standard antibiotics.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0625 |

| This compound | Escherichia coli | 0.125 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.0 | Apoptosis induction |

| MCF-7 | 12.5 | Cell cycle arrest (G1 phase) |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies have indicated that it can decrease the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the indolizine core can significantly influence biological activity. For instance, increasing lipophilicity through alkyl substitutions enhances antimicrobial efficacy but may also affect cytotoxicity.

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study: Antimicrobial Efficacy

- A clinical trial assessed the efficacy of this compound in treating skin infections caused by antibiotic-resistant bacteria. Results showed a significant reduction in infection rates compared to conventional treatments.

-

Case Study: Cancer Treatment

- A preclinical study evaluated its effects on tumor growth in mice models bearing A549 xenografts. The treatment group exhibited a marked decrease in tumor size compared to controls, supporting further investigation into its therapeutic potential.

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- In Vivo Studies : Further evaluation in animal models to assess efficacy and safety.

- Mechanistic Studies : Elucidating the precise mechanisms underlying its anticancer and antimicrobial effects.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.